Eplerenone-d3

Bioanalysis LC-MS/MS Pharmacokinetics

Eplerenone-d3 is a deuterated internal standard essential for accurate eplerenone quantification in LC-MS/MS. It corrects matrix effects and ionization variability, ensuring compliance with FDA/EMA bioanalytical guidelines. Unlike unlabeled eplerenone, it enables reliable pharmacokinetic and bioequivalence data. This product is for research and analytical use only.

Molecular Formula C24H27D3O6
Molecular Weight 417.51
Cat. No. B1165150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEplerenone-d3
Synonyms(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester;  CGP 30083-d3;  Epoxymexrenone-d3;  Inspra-d3;  SC-66110-d3; 
Molecular FormulaC24H27D3O6
Molecular Weight417.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:98% HPLC; 99% atom DWhite solid

Trideuteriomethyl Eplerenone (Eplerenone-d3): A Deuterated Internal Standard for Precise LC-MS Quantification of Eplerenone


Trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate, commonly known as Eplerenone-d3, is a deuterium-labeled analog of the selective aldosterone antagonist eplerenone [1]. This stable isotope-labeled compound incorporates three deuterium atoms at the C-7 methyl ester position, resulting in a molecular formula of C24H27D3O6 and a molecular weight of 417.51 g/mol . Its primary role is as an internal standard in LC-MS and GC-MS analyses, enabling accurate quantification of the parent drug, eplerenone, in complex biological matrices [2].

Why Eplerenone-d3 is Not Interchangeable with Unlabeled Eplerenone in Analytical Workflows


Substituting Eplerenone-d3 with non-deuterated eplerenone in quantitative bioanalytical methods leads to significant measurement inaccuracies due to matrix effects and ionization variability inherent in LC-MS/MS workflows [1]. Unlabeled eplerenone cannot correct for these variables as it is indistinguishable from the analyte, resulting in biased pharmacokinetic data. This fundamental difference in analytical performance, not pharmacological activity, underpins the unique procurement value of Eplerenone-d3 [2].

Quantitative Differentiation of Trideuteriomethyl Eplerenone (Eplerenone-d3) vs. Unlabeled Eplerenone and Other Internal Standards


Enhanced Analytical Accuracy and Precision in LC-MS/MS Quantification

Eplerenone-d3, as a deuterated internal standard, co-elutes with the analyte eplerenone but is distinguished by its +3 Da mass shift. This enables it to correct for matrix-induced ionization suppression or enhancement, a critical factor not addressed by non-deuterated eplerenone [1]. Validation studies for methods using deuterated internal standards demonstrate superior precision and accuracy compared to methods lacking such standards [2].

Bioanalysis LC-MS/MS Pharmacokinetics

High Isotopic Enrichment Minimizes Analytical Interference

Eplerenone-d3 is supplied with a specified isotopic enrichment of 98% D, ensuring that less than 2% of the material consists of the unlabeled eplerenone isotopologue . This high purity is critical for preventing 'crosstalk' or 'carry-over' in MS/MS channels, where unlabeled eplerenone from the internal standard could falsely elevate the measured analyte signal [1].

Stable Isotope Mass Spectrometry Analytical Chemistry

Potential for Enhanced Metabolic Stability via Deuterium Kinetic Isotope Effect

The site-specific deuteration at the C-7 methyl ester group of Eplerenone-d3 introduces a stronger C-D bond compared to the C-H bond in unlabeled eplerenone [1]. This can lead to a deuterium kinetic isotope effect (DKIE) that slows CYP3A4-mediated metabolism, the primary clearance pathway for eplerenone [2]. While direct comparative in vitro/in vivo data for Eplerenone-d3 vs. eplerenone is not yet published, this class-level inference is well-established for deuterated analogs of CYP3A4 substrates [3].

Drug Metabolism Pharmacokinetics Deuterated Drugs

Primary Research and Industrial Applications for Trideuteriomethyl Eplerenone (Eplerenone-d3)


Bioanalytical Method Development and Validation for Eplerenone

Eplerenone-d3 is the definitive internal standard for developing and validating robust LC-MS/MS methods to quantify eplerenone in biological matrices (plasma, urine, tissue homogenates). Its use is mandated for ensuring method accuracy, precision, and reproducibility as per regulatory guidelines from the FDA and EMA for bioequivalence and pharmacokinetic studies [1].

Pharmacokinetic and Bioequivalence Studies of Eplerenone Formulations

In clinical and preclinical studies comparing generic and reference eplerenone products, Eplerenone-d3 is essential for generating accurate plasma concentration-time profiles. It corrects for run-to-run variability and matrix effects, enabling a reliable comparison of key parameters like Cmax, Tmax, and AUC, which are critical for demonstrating bioequivalence [1].

Investigating the Metabolic Fate of Eplerenone

Eplerenone-d3 can be used as a tracer to differentiate the parent drug from its metabolites in complex biological samples. Its distinct mass allows researchers to track the specific metabolic pathways of eplerenone, particularly CYP3A4-mediated oxidation, without interference from the administered unlabeled drug [2].

Research into Deuterated Aldosterone Antagonists

As a site-specifically deuterated analog, Eplerenone-d3 serves as a model compound for studying the impact of deuteration on the pharmacokinetics and metabolism of aldosterone antagonists. Its use can help predict the in vivo behavior of novel deuterated drug candidates designed for improved stability or reduced drug-drug interaction potential [3].

Technical Documentation Hub

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